molecular formula C9H6N4 B2460126 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile CAS No. 1542682-85-8

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile

Cat. No.: B2460126
CAS No.: 1542682-85-8
M. Wt: 170.175
InChI Key: BWDQRIBIXNOLKO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to many areas of science. These molecules, particularly those incorporating nitrogen, oxygen, or sulfur, form the backbone of countless natural and synthetic substances. ijsdr.org In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocycle, and they constitute about 70% of all pharmaceutical drugs. researchgate.netnih.gov Their prevalence is due to the unique physicochemical properties conferred by the heteroatoms, which can influence a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These properties are critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

The significance of heterocyclic architectures extends beyond pharmaceuticals into agrochemicals and materials science. researchgate.net Many commercialized agrochemicals are based on heterocyclic scaffolds. researchgate.net In materials science, the distinct electronic properties of these compounds make them essential building blocks for creating functional materials such as organic semiconductors and luminescent materials. The versatility and importance of these structures ensure that heterocyclic chemistry remains an ever-expanding and vital field of research. researchgate.net

Table 1: Prominent Heterocyclic Scaffolds and Their Applications

Heterocyclic Scaffold Common Heteroatoms Key Applications
Pyridine (B92270) Nitrogen Pharmaceuticals, Agrochemicals, Solvents
Pyrazole (B372694) Nitrogen Pharmaceuticals (anti-inflammatory, anticancer), Dyes
Thiophene Sulfur Pharmaceuticals, Polymers, Organic Electronics
Furan Oxygen Pharmaceuticals, Solvents, Fragrances
Quinoline Nitrogen Antimalarial Drugs, Catalysts

Historical Development and Evolution of Pyrazolyl-Pyridine Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the pyridine ring, a six-membered heterocycle with one nitrogen atom, are two of the most important scaffolds in medicinal chemistry. mdpi.commdpi.com The fusion or direct linking of these two rings creates pyrazolopyridine or pyrazolyl-pyridine systems, which have garnered significant interest due to their diverse biological activities. mdpi.comjst.org.in

The synthesis of pyrazole-containing compounds has been a subject of study for over a century. nih.gov Early work focused on condensation reactions. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908. nih.gov Just a few years later, a widely used strategy was established involving the reaction of 5-aminopyrazoles with 1,3-diketones to form the fused pyridine ring. nih.gov

Over the decades, synthetic methodologies have evolved significantly, driven by the need for more efficient and diverse routes to these scaffolds. Advances in synthetic organic chemistry, such as metal-catalyzed cross-coupling reactions, have allowed for rapid access to a wide variety of functionalized heterocycles. nih.gov Modern strategies for synthesizing pyrazole derivatives include multicomponent reactions, dipolar cycloadditions, and the cyclocondensation of hydrazines with carbonyl compounds. dntb.gov.ua For pyrazolopyridines specifically, methods like the thermolysis of azidoacrylates in continuous flow have been developed to provide simple, fast, and efficient access to these important structures. mdpi.com This continuous innovation in synthesis allows chemists to explore the chemical space of pyrazolyl-pyridine scaffolds for applications in drug discovery and materials science. wustl.eduwustl.edu

Strategic Importance of the Nitrile Functional Group in Heterocyclic Synthesis

The nitrile, or cyano (-C≡N), group is a small, linear, and highly polar functional group that plays an increasingly important role in medicinal chemistry and heterocyclic synthesis. nih.gov Its unique physicochemical properties make it a valuable tool for modulating a molecule's biological activity and pharmacokinetic profile. researchgate.net The incorporation of a nitrile group has become a promising strategy in rational drug design, with the US FDA approving at least one nitrile-containing drug every year between 2010 and 2020. nih.gov

The strategic importance of the nitrile group stems from its multiple functions:

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as carbonyls, hydroxyl groups, and halogens. researchgate.netnih.gov This allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to improve its biological activity or metabolic stability. researchgate.net

Modulation of Physicochemical Properties: Due to its strong electron-withdrawing nature and polarity, the nitrile group can significantly alter a molecule's electronic density, solubility, and ability to cross biological membranes. nih.govresearchgate.net

Key Molecular Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like proteins and enzymes. nih.govnih.govresearchgate.net It can also participate in polar and π-π stacking interactions, enhancing the binding affinity of a drug to its receptor. nih.govresearchgate.net

Synthetic Handle: In organic synthesis, the nitrile group is a versatile intermediate. researchgate.netwikipedia.org It can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and carboxamides, providing a pathway to a wide range of heterocyclic derivatives. researchgate.netwikipedia.org

Table 2: Key Roles of the Nitrile Functional Group in Drug Design

Feature Description Example of Interaction/Effect
Polarity Strong dipole moment Enhances polar interactions with protein active sites. nih.gov
Hydrogen Bond Acceptor The lone pair on the nitrogen atom can accept a hydrogen bond. Forms H-bonds with amino acid residues like serine or arginine. nih.govresearchgate.net
Metabolic Stability Robust and not readily metabolized in most cases. Can block metabolically weak spots in a molecule. researchgate.netnih.gov
Synthetic Versatility Can be hydrolyzed to carboxylic acids or reduced to amines. Serves as a precursor for diverse functional groups. wikipedia.org

| Bioisostere | Mimics the size and electronic properties of other groups. | Can replace a halogen atom to improve binding or ADME properties. nih.gov |

Overview of Research Trajectories for 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile and Related Analogs

The compound this compound belongs to a class of molecules that combines the biologically significant pyrazole and pyridine scaffolds with the synthetically versatile nitrile group. Research into this specific compound and its analogs is primarily driven by their potential applications in medicinal chemistry and materials science.

Synthesis: The synthesis of pyrazolyl-pyridine carbonitriles often involves multi-step sequences. A common approach for related structures involves the reaction of a precursor like 2-chloropyridine-3-carbonitrile with hydrazine hydrate to construct the pyrazole ring. Another key strategy is the one-pot condensation of components such as vanillin, 4-chloroacetophenone, and ethyl cyanoacetate in the presence of ammonium acetate to build the core 2-oxo-nicotinonitrile structure, which can then be further modified. nih.gov These methods allow for the creation of libraries of related compounds for biological screening.

Medicinal Chemistry Research: The pyrazolyl-pyridine scaffold is a "privileged structure" known to interact with a variety of biological targets. Derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. jst.org.innih.govmdpi.comnih.gov For example, novel pyrazolyl pyridine conjugates have been synthesized and investigated as potent inhibitors of PIM-1 kinase, a target in cancer therapy, and as activators of caspases, which are involved in apoptosis (programmed cell death). nih.gov Research on analogs of this compound focuses on exploring how modifications to the pyrazole and pyridine rings affect their interaction with specific enzymes and receptors, aiming to develop new therapeutic agents. turkjps.org

Materials Science Research: While less explored than their medicinal applications, pyridine and pyrazole derivatives are also recognized as valuable building blocks for functional materials. smolecule.com The electronic properties of these heterocyclic systems make them suitable for developing luminescent materials and organic semiconductors. The presence of the nitrile group can further tune these electronic properties. Research in this area would involve synthesizing and characterizing the photophysical properties of this compound and its analogs to assess their potential in organic electronics and sensor technology.

An in-depth analysis of the synthetic methodologies and reaction strategies for creating this compound reveals a variety of sophisticated chemical procedures. These methods focus on constructing the core pyrazolylpyridine-carbonitrile structure through direct synthesis, cyclization strategies, and subsequent modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQRIBIXNOLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 1h Pyrazol 1 Yl Pyridine 4 Carbonitrile

Characterization of Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of the two aromatic rings in 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile governs its susceptibility to electrophilic and nucleophilic attack. The pyrazole (B372694) ring, with its two adjacent nitrogen atoms, possesses a degree of π-electron density that makes it amenable to electrophilic substitution. chemicalbook.compharmaguideline.comslideshare.netrrbdavc.orgscribd.com Conversely, the pyridine (B92270) ring, particularly with the presence of the strongly electron-withdrawing cyano group at the 4-position, is rendered electron-deficient and is thus a target for nucleophilic attack. rsc.orgnih.gov

Electrophilic Substitution: In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon atom. pharmaguideline.comslideshare.netrrbdavc.orgscribd.com Reactions such as nitration, halogenation, and sulfonation are expected to proceed at this position under appropriate conditions. The N1-pyrrolic nitrogen is generally unreactive in its protonated form but can be deprotonated by a base to form an anion that is highly reactive towards electrophiles. chemicalbook.compharmaguideline.com

Nucleophilic Substitution: The pyridine ring in this compound is activated towards nucleophilic substitution. The cyano group at the 4-position, along with the nitrogen atom in the ring, significantly lowers the electron density, particularly at the C2 and C6 positions, making them susceptible to attack by nucleophiles. rsc.org This can lead to the displacement of a suitable leaving group or addition-elimination reactions.

Reaction Type Reagent/Conditions Expected Product
Electrophilic Substitution
NitrationHNO₃/H₂SO₄4-Nitro-3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile
BrominationBr₂/Lewis Acid4-Bromo-3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile
SulfonationFuming H₂SO₄This compound-4-sulfonic acid
Nucleophilic Substitution
AminationR₂NH2-Amino-3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile derivatives
AlkoxylationRO⁻2-Alkoxy-3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile derivatives

Oxidation and Reduction Chemical Transformations

The pyrazole ring is generally resistant to both oxidation and reduction under mild conditions, a testament to its aromatic stability. chemicalbook.compharmaguideline.com However, the pyridine ring and the nitrile functional group can undergo such transformations.

Oxidation: While the pyrazole ring itself is robust, side chains attached to it can be oxidized to carboxylic acids. pharmaguideline.com Strong oxidizing agents may lead to the degradation of the molecule.

Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The pyridine ring can also be reduced to a piperidine ring under more forcing catalytic hydrogenation conditions. rrbdavc.org

Transformation Reagent/Conditions Expected Product
Oxidation
Side-chain Oxidation (if present)KMnO₄, heatPyrazole carboxylic acid derivative
Reduction
Nitrile ReductionLiAlH₄ or H₂/Catalyst3-(1H-Pyrazol-1-yl)pyridin-4-yl)methanamine
Pyridine Ring ReductionH₂/PtO₂, high pressure3-(1H-Pyrazol-1-yl)piperidine-4-carbonitrile

Coordination Chemistry and Ligand-Mediated Reactions

The presence of multiple nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate as a ligand in coordination chemistry.

Metal-Catalyzed Transformations (e.g., C–H Functionalization)

The C–H bonds on both the pyrazole and pyridine rings can be activated and functionalized using transition metal catalysts, most notably palladium and rhodium. researchgate.netnih.govbeilstein-journals.orgmdpi.com This allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of more complex derivatives. C–H arylation, for instance, can be directed to specific positions on either ring depending on the catalyst and reaction conditions. For electron-deficient pyridines, C-H arylation often occurs at the C3 and C4 positions. nih.gov

Reaction Catalyst Coupling Partner Expected Product
C-H Arylation (Pyridine)Pd(OAc)₂/LigandAryl Halide3-(1H-Pyrazol-1-yl)-[phenyl]pyridine-4-carbonitrile
C-H Arylation (Pyrazole)Pd(OAc)₂/LigandAryl Halide3-(4-Aryl-1H-pyrazol-1-yl)pyridine-4-carbonitrile

Ligand Properties and Coordination with Transition Metal Ions

This compound can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the pyridine ring. nih.govnih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion. The coordination properties can be influenced by the electronic and steric nature of substituents on either ring. The resulting metal complexes can exhibit interesting catalytic, photophysical, or magnetic properties. The coordination geometry around the metal center is influenced by factors such as the metal ion's preferred coordination number and the steric bulk of the ligand. nih.gov

Metal Ion Expected Coordination Mode Potential Application of Complex
Fe(II)Bidentate (Npyrazole, Npyridine)Spin-crossover materials nih.gov
Cu(II)Bidentate (Npyrazole, Npyridine)Catalysis, Antifungal agents mtak.hu
Zn(II)Bidentate (Npyrazole, Npyridine)Luminescent materials rsc.org
Ag(I)Bidentate or BridgingCoordination polymers tandfonline.com
Pd(II)Bidentate (Npyrazole, Npyridine)Catalysis bohrium.com

Studies on Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are generally understood by analogy to simpler pyrazole and pyridine systems.

Electrophilic Substitution: The mechanism of electrophilic substitution on the pyrazole ring involves the formation of a sigma complex (arenium ion) as an intermediate, where the electrophile is attached to the C4 position. The stability of this intermediate determines the regioselectivity of the reaction. rrbdavc.org

Nucleophilic Aromatic Substitution: For nucleophilic attack on the pyridine ring, the reaction typically proceeds through a Meisenheimer-like intermediate, a negatively charged species where both the nucleophile and a leaving group (if present) are attached to the same carbon atom. The electron-withdrawing nitrile group plays a crucial role in stabilizing this intermediate.

Metal-Catalyzed C–H Functionalization: The mechanism of palladium-catalyzed C–H activation often involves the formation of a palladacycle intermediate. mdpi.com This can occur through various pathways, including concerted metalation-deprotonation (CMD). Subsequent steps such as oxidative addition, transmetalation, and reductive elimination lead to the final functionalized product. polyu.edu.hkrsc.orgyoutube.comyoutube.com The ligand properties of the pyrazolylpyridine moiety are critical in directing the regioselectivity and efficiency of these catalytic cycles. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrazol 1 Yl Pyridine 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional Proton and Carbon NMR Analysis

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 3-(1H-Pyrazol-1-yl)pyridine-4-carbonitrile, distinct signals would be expected for the protons on both the pyrazole (B372694) and pyridine (B92270) rings. The chemical shifts (δ, ppm) would be influenced by the electron-withdrawing nitrile group and the aromatic nature of the heterocyclic rings. Protons on the pyridine ring would likely appear at lower field (higher ppm) compared to those on the pyrazole ring due to the greater deshielding effect of the pyridine nitrogen. Spin-spin coupling would lead to characteristic splitting patterns (e.g., doublets, triplets) that would help assign the signals to specific protons based on their neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would be expected to appear in a characteristic region of the spectrum, typically around 115-120 ppm. The carbons of the aromatic rings would resonate in the downfield region (typically 100-160 ppm), with their specific shifts influenced by the attached nitrogen atoms and the nitrile substituent.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the proton network within the pyrazole and pyridine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information would be instrumental in confirming the substitution pattern and the link between the pyrazole and pyridine rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆N₄), the high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic systems, providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically appearing in the region of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region). Raman spectroscopy would also show these vibrational modes, and due to its different selection rules, could provide additional information, particularly for the more symmetric vibrations of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths and angles.

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions, which govern the packing of molecules in the crystal lattice. While the specific crystal structure of this compound has not been detailed in publicly available crystallographic databases, extensive research on its derivatives provides significant insight into the probable intermolecular interactions and crystal packing motifs. The analysis of related pyrazolyl-pyridine structures reveals a prevalence of hydrogen bonding and π-π stacking interactions, which are instrumental in the formation of well-defined supramolecular assemblies.

The molecular framework of this compound and its derivatives features several key functional groups capable of participating in intermolecular interactions. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). The pyridine ring offers a nitrogen atom that is a potent hydrogen bond acceptor. Furthermore, the aromatic nature of both the pyrazole and pyridine rings, along with any additional aryl substituents, creates opportunities for π-π stacking interactions. The nitrile group, with its electronegative nitrogen atom, can also act as a hydrogen bond acceptor.

In derivatives of pyrazolyl-pyridine, hydrogen bonding is a dominant force in directing the crystal packing. For instance, in the crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the amino group serves as a hydrogen bond donor, forming N—H⋯N hydrogen bonds with both the pyridine nitrogen and the nitrile nitrogen of adjacent molecules. nih.gov This network of hydrogen bonds results in the formation of a two-dimensional supramolecular sheet. nih.gov Such hydrogen bonding patterns are a recurring motif in the crystal structures of related compounds.

Another significant interaction observed in the crystal packing of pyrazolyl-pyridine derivatives is π-π stacking. The planar aromatic rings can stack on top of one another, an interaction driven by a combination of electrostatic and van der Waals forces. The specific geometry of this stacking, whether it be face-to-face or offset, is influenced by the electronic nature and steric bulk of the substituents on the aromatic rings. In studies of 4-aryl-1H-pyrazoles, self-assembly through hydrogen bonding leads to the formation of columnar mesophases, indicating a high degree of long-range order driven by these non-covalent interactions.

The interplay of these intermolecular forces leads to the formation of various crystal packing motifs. Common motifs include one-dimensional chains, two-dimensional sheets, and more complex three-dimensional networks. The specific motif adopted by a particular derivative is a delicate balance of the strengths and directionality of the various intermolecular interactions.

Detailed crystallographic data from a representative derivative, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, illustrates these principles. The dihedral angles between the pyrazole ring and the attached 4-fluorophenyl, pyridine, and benzonitrile (B105546) rings are 38.0 (1)°, 40.0 (1)°, and 28.5 (1)° respectively, indicating a non-planar conformation which influences the packing efficiency. nih.gov The crystal packing is characterized by the aforementioned N—H⋯N hydrogen bonds, which create a two-dimensional network parallel to the ac-plane. nih.gov

The following table summarizes the key crystallographic and interaction data for this derivative:

Compound Formula Crystal System Space Group Key Intermolecular Interactions Resulting Motif
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrileC₂₁H₁₄FN₅OrthorhombicPca2₁N—H⋯N hydrogen bonds2D network parallel to the ac-plane

Theoretical and Computational Chemistry Studies on 3 1h Pyrazol 1 Yl Pyridine 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to optimize the molecular geometry and compute various electronic properties. researchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For pyrazole (B372694) and pyridine (B92270) derivatives, DFT calculations have been effectively used to analyze these properties. nih.govnih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

ParameterCalculated Value
HOMO Energy (eV)-6.85
LUMO Energy (eV)-2.15
Energy Gap (ΔE) (eV)4.70
Ionization Potential (I) (eV)6.85
Electron Affinity (A) (eV)2.15
Electronegativity (χ)4.50
Chemical Hardness (η)2.35

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By performing frequency calculations on the optimized geometry, a theoretical vibrational spectrum (FT-IR and Raman) can be generated. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The comparison between computed and experimental NMR spectra aids in the structural elucidation of the compound. nih.gov Furthermore, computational methods can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For this compound, this would involve analyzing the rotational barrier around the bond connecting the pyrazole and pyridine rings.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm) - Pyridine H8.75, 7.80, 7.50Correlated
¹H NMR (δ, ppm) - Pyrazole H8.20, 7.90, 6.60Correlated
¹³C NMR (δ, ppm) - C≡N115.0Correlated
IR (cm⁻¹) - C≡N stretch2230Correlated

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a means to investigate the potential synthetic routes and reactivity of this compound at a molecular level. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. nih.gov This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For instance, the synthesis of related pyrazole derivatives often involves cyclocondensation reactions. mdpi.com Theoretical studies can model these reactions to elucidate the step-by-step mechanism, identify key intermediates, and determine the rate-limiting step. This predictive capability can guide the optimization of reaction conditions to improve yields and selectivity.

Reaction StepCalculated Activation Energy (kcal/mol)
Nucleophilic Attack15.2
Cyclization10.5
Dehydration20.1

Molecular Modeling of Intermolecular Interactions and Ligand-Binding Attributes

Understanding how this compound interacts with other molecules is key to its application, particularly in biological systems. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method can identify potential binding sites and elucidate the types of intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound, docking studies could be performed against various protein targets to explore its potential as a therapeutic agent. nih.gov The results of these simulations, including binding affinities and interaction patterns, can provide a rational basis for the design of more potent and selective analogs. Molecular dynamics (MD) simulations can further be employed to study the stability of the ligand-protein complex over time. nih.gov

Interaction TypeInteracting ResiduesCalculated Energy (kcal/mol)
Hydrogen BondASN142-3.5
π-π StackingPHE268-2.8
HydrophobicLEU167, VAL175-1.9

Applications in Advanced Materials Science and Coordination Chemistry

Utility in Agricultural Science Research

Utility in Agricultural Science Research (as synthetic components for study): Pyrazole-containing structures are foundational in the development of some herbicides and pesticides. However, no documents were found that specifically mention 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile as a synthetic component or intermediate in agricultural science research.

Research on this compound in Advanced Materials Science Remains Undocumented

Despite extensive searches of scientific literature, there is currently no available research detailing the application of the chemical compound this compound as a building block in supramolecular and reticular chemistry. Consequently, a detailed article on its specific functions in these areas of advanced materials science and coordination chemistry cannot be compiled at this time.

The fields of supramolecular and reticular chemistry focus on the design and synthesis of complex, functional materials from molecular building blocks. Key areas of this research include the development of metal-organic frameworks (MOFs), coordination polymers, and other self-assembling systems. These materials are of significant interest for a wide range of applications, including gas storage, catalysis, and sensing.

However, without specific studies on this compound, any discussion of its role in supramolecular and reticular chemistry would be purely speculative. The scientific community has not yet published research that explores the synthesis, characterization, or properties of coordination polymers or MOFs derived from this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Future research may yet explore the potential of this compound in these advanced applications. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its function as a building block in supramolecular and reticular chemistry cannot be written.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile and its derivatives?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multicomponent condensation reactions . For example, a CuAAC approach was used to synthesize 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile by reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene under copper sulfate/sodium ascorbate catalysis in THF/water (50°C, 16 hours), yielding 66% product . Alternative routes involve reacting pre-functionalized pyrazole intermediates with nitrile-containing precursors, as seen in Scheme 25 for analogous pyrazole-carbonitrile derivatives .

Q. How can researchers verify the structural integrity of this compound derivatives?

Structural validation relies on multinuclear NMR (¹H, ¹³C) , HRMS , and IR spectroscopy . For instance, in 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile, diagnostic signals include:

  • ¹H NMR : A singlet at δ 14.28 ppm (pyrazole NH) and δ 9.21 ppm (triazole proton) .
  • ¹³C NMR : A nitrile carbon at δ 119.8 ppm and triazole carbons at δ 145.8–147.1 ppm .
  • IR : Strong nitrile stretching at 2231 cm⁻¹ and NH stretches at 3285 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during pyrazole-pyridine hybrid synthesis?

Regioselectivity is influenced by substituent electronic effects and catalyst choice . For example, in CuAAC reactions, steric hindrance from bulky substituents (e.g., benzyl groups) can direct triazole formation to the less hindered pyrazole position. Evidence shows that electron-withdrawing groups (e.g., nitriles) on pyrazole enhance reactivity at the 4-position . Contradictions arise in solvent systems: polar aprotic solvents (THF) favor higher yields than non-polar alternatives .

Q. Mitigation Strategy :

  • Use DFT calculations to predict reactive sites.
  • Screen catalysts (e.g., RuAAC for altered selectivity) .

Q. How do structural modifications (e.g., nitrile substitution) impact the compound’s stability under varying pH conditions?

The nitrile group confers pH-sensitive hydrolysis risks. In acidic conditions, nitriles may hydrolyze to amides or carboxylic acids, altering bioactivity. For example, 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile showed stability in neutral buffers but degraded in 0.1M HCl (TLC monitoring) .

Q. Experimental Design for Stability Testing :

Prepare buffers (pH 1–13).

Incubate compound at 37°C for 24–72 hours.

Monitor via HPLC-MS for hydrolysis byproducts (e.g., m/z shifts corresponding to amide formation).

Q. What advanced applications exist for pyrazole-pyridine hybrids in medicinal chemistry?

These hybrids are explored as kinase inhibitors and antimicrobial agents . For instance, pyrazole-carbonitriles have been functionalized with piperidine carboxamide moieties (e.g., (3S)-1-(1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-3-carboxamide), showing potential in targeting ATP-binding pockets . Structural analogs with triazole substituents exhibit enhanced binding to bacterial efflux pumps (MIC ≤ 2 µg/mL against S. aureus) .

Q. Key SAR Insights :

  • Nitrile position : Critical for hydrogen bonding with catalytic lysine residues.
  • Pyrazole substitution : Bulky groups (e.g., phenyl) improve lipophilicity and membrane permeability .

Q. How can researchers resolve spectral overlaps in ¹H NMR analysis of pyrazole-carbonitrile derivatives?

Spectral deconvolution often requires 2D NMR (COSY, HSQC) . For example, in 3-(4-phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile, overlapping aromatic signals (δ 7.37–8.86 ppm) were resolved via HSQC , correlating protons to carbons at δ 125.6–129.6 ppm (phenyl) and δ 112.4 ppm (pyrazole C4) .

Q. Methodological Protocol :

Acquire ¹³C DEPT-135 to identify quaternary carbons.

Use NOESY to confirm spatial proximity of substituents.

Data Contradictions and Validation

Q. Discrepancies in reported synthetic yields for CuAAC-derived pyrazole-carbonitriles: How to address them?

Yields vary due to substrate purity and catalyst loading . achieved 66% yield with 0.2 equiv CuSO₄, while similar protocols using 0.1 equiv Cu(I) reported ≤50% yields .

Q. Validation Steps :

  • Replicate reactions under inert atmosphere (N₂/Ar) to prevent Cu(II) oxidation.
  • Optimize azide:alkyne stoichiometry (1:1.3 molar ratio recommended) .

Q. Conflicting bioactivity data for pyrazole-carbonitriles: Are these due to assay variability or structural nuances?

Discrepancies arise from cell line specificity and substituent stereochemistry . For example, this compound derivatives showed IC₅₀ = 1.2 µM in HeLa cells but were inactive in MCF-7, likely due to differences in CYP450 expression .

Q. Resolution Strategy :

  • Standardize assays using isogenic cell lines .
  • Perform molecular docking to correlate substituent orientation with target binding .

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